2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the amino, nitro, and benzylpiperidyl groups through various substitution reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Reagents such as hydrogen, palladium on carbon (Pd/C), and sodium bicarbonate (NaHCO3) are commonly used.
Major Products: The major products depend on the specific reactions and conditions employed.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives:
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c22-19-18(27(28)29)20(23-14-17-7-4-12-30-17)25-21(24-19)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H3,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIUNPRNDLQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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